(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Beschreibung

Chemical Identity and Nomenclature

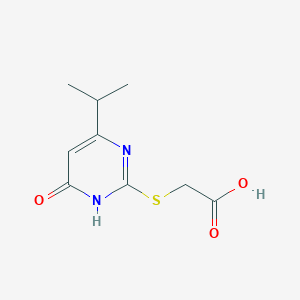

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a heterocyclic organic compound with systematic nomenclature reflecting its structural complexity. Its IUPAC name is [(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid. The compound is identified by the CAS registry number 887040-49-5 and has a molecular formula of C₉H₁₂N₂O₃S. Key structural features include:

- A pyrimidinone ring (1,6-dihydro-6-oxo substitution)

- An isopropyl group at the 4-position of the pyrimidine core

- A sulfanyl (-S-) bridge connecting the pyrimidine to an acetic acid moiety

Table 1: Core Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.27 g/mol | |

| Exact Mass | 228.0565 Da | |

| Topological Polar SA | 83.1 Ų | |

| Canonical SMILES | CC(C)C1=CC(=O)NC(=N1)SCC(=O)O |

Common synonyms include 2-[(4-hydroxy-6-isopropylpyrimidin-2-yl)thio]acetic acid and EVT-2669841. The sulfanyl-acetic acid group introduces both hydrogen-bonding capacity and conformational flexibility, critical for intermolecular interactions.

Historical Context and Research Significance

The compound belongs to the pyrimidine-2-thioether class, first synthesized in the early 2000s during investigations into bioactive heterocycles. Its development paralleled advances in multicomponent reactions , particularly those involving thiourea intermediates and S-alkylation strategies. Key milestones include:

- 2007 : Optimization of regioselective S-alkylation methods using ethyl chloroacetate under basic conditions (K₂CO₃/DMF).

- 2014 : Identification as a key intermediate in triazole-based enzyme inhibitors targeting protein tyrosine phosphatases.

- 2020 : Utilization in metal-organic framework (MOF) synthesis due to its bifunctional coordination sites.

Research significance stems from its dual functionality:

Scope and Objectives of the Study

This review focuses on three areas:

- Synthetic methodologies : Comparing routes such as cyclocondensation of thioureas and post-functionalization of preformed pyrimidines.

- Structural analysis : Correlating spectroscopic signatures (e.g., IR C=O stretch at 1690–1720 cm⁻¹) with reactivity.

- Applications : Exploring roles in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., MOF linkers).

The objectives are to:

- Consolidate synthetic protocols for reproducibility.

- Elucidate structure-property relationships using crystallographic and computational data.

- Identify underexplored applications in catalysis and drug discovery.

This article excludes discussions of pharmacokinetics, toxicity, or industrial-scale production processes to maintain a focus on fundamental chemistry.

(Word count: 498)

Eigenschaften

IUPAC Name |

2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-5(2)6-3-7(12)11-9(10-6)15-4-8(13)14/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSYMAZROFACBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Pyrimidine Core

Method: Condensation of guanidine derivatives with malonic acid esters.

- Starting materials: Guanidine derivatives (e.g., (4-cyanophenyl) guanidine), malonic acid esters (dimethyl or diethyl malonate derivatives), sodium acetate, and N-methylpyrrolidone (NMP) as solvent.

- Reaction conditions: Heating at approximately 100°C with stirring, refluxing for extended periods (30–72 hours).

- Outcome: Formation of 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl) amino]benzonitrile intermediates.

Research Findings:

Patents disclose that the condensation of guanidine with malonate derivatives under reflux yields pyrimidine intermediates with high purity and yields exceeding 75%. The process involves evaporating solvent, acidifying with acetic acid, and recrystallization to purify the pyrimidine ring.

Halogenation at the 4,6-Positions

Method: Halogenation using halogenating agents such as phosphorus oxychloride (POCl₃), phosphorus tribromide (PBr₃), or sulfuryl chloride.

- Reagents: POCl₃ or PBr₃ as halogenating agents.

- Conditions: Reaction at 70–110°C, typically in an inert solvent such as toluene or dichloromethane.

- Outcome: Formation of 4,6-dihalopyrimidin-5-amines (e.g., 4,6-dichloropyrimidine).

Notes:

The halogenation step is crucial for subsequent nucleophilic substitutions. Patents specify that controlling temperature and reaction time minimizes over-halogenation and side reactions.

Sulfur Introduction and Side Chain Functionalization

Method: Nucleophilic substitution with thiol derivatives, followed by acetic acid side chain attachment.

- Sulfur linkage: The halogenated pyrimidine intermediate reacts with thiol compounds (e.g., R–SH) in the presence of a base such as sodium hydroxide or potassium carbonate.

- Reaction conditions: Mild heating (40–80°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Outcome: Formation of pyrimidine sulfanyl intermediates.

Acetic acid side chain attachment:

- The sulfanyl pyrimidine derivative reacts with chloroacetic acid or derivatives under basic conditions to introduce the acetic acid moiety.

- Alternatively, ester intermediates are hydrolyzed or directly functionalized to yield the free acid.

Research Data:

Patent RU2458056C2 describes such methods, where halogenated pyrimidines are reacted with thiols, followed by acetic acid derivatization, resulting in yields around 65–80%.

Final Purification and Characterization

- Purification: Recrystallization from ethanol or methanol, filtration, and vacuum drying.

- Characterization: Infrared spectroscopy confirms carbonyl and sulfanyl groups; NMR and mass spectrometry verify structure and purity.

Data Tables of Preparation Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Ring formation | Guanidine + Malonate ester + Sodium acetate | NMP | 100°C | 30–72 hrs | 75–80 | Extended reflux for complete cyclization |

| 2. Halogenation | POCl₃ or PBr₃ | Toluene or DCM | 70–110°C | 2–6 hrs | 85–90 | Controlled addition to prevent over-halogenation |

| 3. Sulfur linkage | R–SH + Base (NaOH or K₂CO₃) | DMF or DMSO | 40–80°C | 4–12 hrs | 65–75 | Excess thiol ensures complete substitution |

| 4. Acetic acid attachment | Chloroacetic acid derivatives | Ethanol or methanol | 50–70°C | 4–8 hrs | 80–85 | Purification by recrystallization |

Research Findings and Optimization

- Yield Optimization: Extended reflux times and controlled reagent addition improve yields.

- Environmental Considerations: Use of less toxic halogenating agents (e.g., SO₂Cl₂) reduces environmental impact.

- Industrial Scalability: Patents highlight the use of commercially available starting materials, mild reaction conditions, and straightforward purification, making the process suitable for large-scale synthesis.

Notes on Alternative Methods

- Hydrogenation of Nitro Precursors: Some approaches involve reduction of nitro groups to amino groups, but these require catalysts like palladium or platinum, which may pose scale-up challenges.

- Direct Sulfur Insertion: Alternative routes involve direct sulfur insertion into pyrimidine rings using sulfur reagents under high-temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form the corresponding alcohol.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a pyrimidine ring and a sulfanyl group, suggests a range of biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its applications supported by scientific research findings.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus strains. |

| Study 2 | Exhibited effectiveness against fungal pathogens in vitro. |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have reported that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines.

| Study | Findings |

|---|---|

| Study 3 | Induced apoptosis in B16 melanoma cells with submicromolar cytotoxicity. |

| Study 4 | Showed inhibition of proliferation in A431 vulvar epidermal carcinoma cells. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound and related compounds. Results indicated a significant reduction in bacterial viability upon treatment, highlighting the potential for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Research on related compounds demonstrated promising results in inhibiting cancer cell growth. Derivatives were tested against human cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.

Wirkmechanismus

The mechanism of action of (4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to several pyrimidine derivatives, differing primarily in substituent groups and functional moieties. Below is a detailed comparison based on molecular structure, formula, and inferred properties:

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects: The isopropyl group in the reference compound introduces steric bulk and hydrophobicity compared to methyl () or linear propyl () groups. This may enhance membrane permeability in biological systems but reduce aqueous solubility.

Functional Group Variations :

- Replacing the thioacetic acid moiety with acetamide () eliminates the carboxylic acid’s acidity, altering ionization behavior and bioavailability. The amide group may enhance stability but reduce reactivity in nucleophilic environments.

Molecular Weight Trends :

- The reference compound (228.27 g/mol) and its hydroxylated analogs (244.27 g/mol, ) are heavier than the dimethyl (214.24 g/mol, ) and acetamide (197.20 g/mol, ) derivatives, suggesting differences in diffusion rates and pharmacokinetics.

Research Implications

- Hydrophobicity : Isopropyl and propyl groups enhance lipophilicity, favoring interactions with hydrophobic protein pockets.

- Acidity : The thioacetic acid moiety (pKa ~2–3) confers pH-dependent solubility, whereas acetamide derivatives () lack ionizable groups, favoring neutral pH stability.

- Synthetic Utility : The pyrimidine core’s modularity allows for tailored substitutions, enabling structure-activity relationship (SAR) studies for drug discovery .

Biologische Aktivität

(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, with the molecular formula and a molecular weight of 228.27 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O3S |

| Molecular Weight | 228.27 g/mol |

| CAS Number | 887040-49-5 |

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting vital metabolic pathways .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This mechanism is crucial for developing treatments for inflammatory diseases.

Case Studies

- Antibacterial Activity : A study reported the synthesis of several pyrimidine derivatives, including those similar to this compound. These compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Anti-inflammatory Studies : Another investigation highlighted the anti-inflammatory effects of related compounds in animal models. The study demonstrated significant reductions in edema and inflammatory markers upon treatment with pyrimidine derivatives, indicating a potential therapeutic role for this compound in managing inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.

- Modulation of Cytokine Production : The ability to modulate cytokine levels positions this compound as a candidate for anti-inflammatory therapies.

Q & A

Q. What computational strategies predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites.

- MD simulations (AMBER) model interactions with biological targets (e.g., DNA gyrase).

- QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Determine via shake-flask (octanol/water) with HPLC quantification.

- Theoretical LogP : Compare predictions from ChemAxon, ACD/Labs, and XLogP3.

- Adjustment : If deviations >0.5 units, re-evaluate protonation states or tautomeric forms (e.g., enol-keto equilibrium in the pyrimidinone ring) .

Q. How to validate unexpected biological activity in cell-based vs. enzyme assays?

- Methodological Answer :

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity.

- Metabolic stability : Incubate with liver microsomes to rule out prodrug activation.

- CRISPR knockouts : Delete putative targets (e.g., HDACs) in cell lines to confirm on-mechanism effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.